molecular formula C23H20N4O5 B2572725 N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-33-6

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Katalognummer: B2572725
CAS-Nummer: 941938-33-6
Molekulargewicht: 432.436
InChI-Schlüssel: IPDUJJMDAHOYEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazin-4-one derivative featuring a benzodioxolemethyl group and a 4-methoxyphenyl substituent.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-30-17-5-3-16(4-6-17)18-11-19-23(29)26(8-9-27(19)25-18)13-22(28)24-12-15-2-7-20-21(10-15)32-14-31-20/h2-11H,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDUJJMDAHOYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C17H17N3O5
  • Molecular Weight : 347.39 g/mol
  • CAS Number : 339018-71-2

The structural characteristics of the compound contribute to its reactivity and interaction with biological targets.

The biological activity of N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, reducing oxidative stress in cellular models. This is particularly relevant in conditions where oxidative damage contributes to disease pathology.
  • Modulation of Signaling Pathways : Research indicates that the compound may modulate signaling pathways involving NF-kB and MAPK, which are critical in inflammatory responses and cellular survival.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance:

  • Breast Cancer Cells (MCF-7) : The compound showed IC50 values indicating effective cytotoxicity, suggesting potential as an anti-cancer agent.
Cell LineIC50 (µM)Reference
MCF-715
HeLa20
A54918

In Vivo Studies

Animal models have been utilized to further assess the therapeutic potential of this compound. In a study involving mice with induced inflammation, administration of the compound resulted in:

  • Reduction of Inflammatory Markers : Significant decrease in TNF-alpha and IL-6 levels was observed.
  • Improvement in Histopathological Scores : Tissue samples showed reduced signs of inflammation compared to control groups.

Case Studies

  • Case Study on Cancer Treatment :
    • A recent investigation into the effect of N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide on breast cancer cells revealed that treatment led to apoptosis through activation of caspase pathways. This finding supports its potential use as a therapeutic agent in oncology.
  • Anti-inflammatory Effects :
    • In a model of acute inflammation induced by carrageenan, the compound demonstrated a dose-dependent reduction in paw edema, indicating its efficacy as an anti-inflammatory agent.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide has been studied for its potential therapeutic effects. The following areas are of particular interest:

Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrazolo[1,5-a]pyrazine moiety is believed to enhance this activity by interfering with cancer cell proliferation pathways.

Anti-inflammatory Properties

The benzodioxole component is associated with anti-inflammatory effects. Studies have shown that derivatives of benzodioxole can inhibit pro-inflammatory cytokines, suggesting that this compound may also have similar properties.

Neuroprotective Effects

Given the structural similarities to other neuroprotective agents, this compound may be investigated for its potential in treating neurodegenerative diseases. Preliminary studies suggest that compounds with this framework could protect neuronal cells from oxidative stress.

Pharmacological Studies

Pharmacological evaluations are crucial for understanding the efficacy and safety profiles of new compounds. The following methods are commonly employed:

In vitro Studies

Cell viability assays (e.g., MTT assay) and apoptosis assays can be conducted to assess the cytotoxicity of N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide on various cancer cell lines.

In vivo Studies

Animal models can be utilized to evaluate the therapeutic potential and side effects of the compound. These studies are essential for confirming the results obtained from in vitro experiments.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibited significant cytotoxic effects against human breast cancer cells (MCF-7). The study highlighted the importance of structural modifications in enhancing anticancer activity and suggested that N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide could be a promising candidate for further development .

Case Study 2: Anti-inflammatory Effects

Another research article investigated the anti-inflammatory properties of benzodioxole derivatives. It was found that these compounds significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide may also possess similar anti-inflammatory capabilities .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substitution at R2 (4-methoxyphenyl vs. 4-ethoxyphenyl) alters electronic effects and metabolic stability, as methoxy groups are generally less prone to oxidative metabolism than ethoxy .

Analogues with Quinazolinone Cores

Compounds with quinazolin-4-one cores () share functional similarities but differ in core structure:

Compound ID () Core Structure Substituents Yield (%) Melting Point (°C) Molecular Weight
11m Quinazolin-4-one Benzo[d][1,3]dioxol-5-yl 29.54 314–317 455.19
11n Quinazolin-4-one 3-Methoxystyryl 41.20 280–282 441.47
11o Quinazolin-4-one 4-Methoxystyryl 60.00 274–276 441.47*

Key Observations :

  • The pyrazolo-pyrazinone core (target compound) is structurally distinct from quinazolinone, likely influencing ring strain, hydrogen-bonding capacity, and target selectivity .
  • Styryl-substituted quinazolinones (11n, 11o) exhibit lower melting points (~274–282°C) compared to the benzodioxole-substituted 11m (314–317°C), suggesting increased rigidity in the latter .

Substituent Effects on Physicochemical Properties

  • Benzodioxole vs.
  • Halogenated vs. Alkyl Substituents : Bromophenyl analogues (e.g., ) exhibit higher molecular weights and logP values, which may enhance membrane permeability but reduce aqueous solubility.
  • Synthetic Feasibility : The target compound’s benzodioxolemethyl group may require multi-step synthesis, whereas ethylphenyl or benzyl derivatives (e.g., ) are accessible via simpler alkylation routes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.